molecular formula C25H21NO4 B8063111 (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid

Cat. No.: B8063111
M. Wt: 399.4 g/mol
InChI Key: SQMOPSBYDIMJRP-JTHBVZDNSA-N
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Description

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate. The protected amino acid is then subjected to cyclization reactions to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would include optimized reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid is unique due to its chiral azetidine ring, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and drug development.

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOPSBYDIMJRP-JTHBVZDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-45-6
Record name Fmoc-trans-3-phenylazetidine-2-carboxylic acid
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